N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride
Description
N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride is a thiazole-derived organic compound characterized by a methyl-substituted thiazole ring (4-methyl group) and a methylamine moiety linked to the 2-position of the thiazole. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.ClH/c1-5-4-9-6(8-5)3-7-2;/h4,7H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDPITFLPMQMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an antimicrobial agent. This article provides an in-depth analysis of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
The compound features a thiazole ring, characterized by a five-membered heterocyclic structure containing both sulfur and nitrogen. Its molecular formula is C₅H₈ClN₃S, with a molecular weight of approximately 174.66 g/mol. The presence of the methyl group attached to the nitrogen atom of the methanamine moiety enhances its lipophilicity, potentially improving its interaction with biological membranes.
Antimicrobial Properties
This compound has shown promising results in inhibiting various bacterial strains. Studies indicate that it interacts with bacterial enzymes, leading to inhibition of their activity and subsequent bacterial cell death. This makes it a candidate for further exploration in the development of new antimicrobial agents .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research suggests that the presence of electron-donating groups on the phenyl ring enhances its antimicrobial and anticancer activities. For instance, substitution patterns on the thiazole ring significantly affect its binding affinity and efficacy against biological targets .
Table 3: SAR Analysis of Thiazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increases lipophilicity and activity |
| Dimethylation on amine | Potentially enhances membrane permeability |
| Halogen substitutions | Alters binding affinity and potency |
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could lead to enhanced potency .
- Antitumor Activity : In vitro studies showed that thiazole-containing compounds induced apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride has been investigated for its role as a pharmaceutical intermediate. Its structural properties allow it to act as a building block in the synthesis of various bioactive compounds. Notably, it has been identified as a potential inhibitor of specific biological pathways, making it valuable in drug development.
- Case Study: Antimicrobial Activity
A study demonstrated that derivatives of N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine exhibit significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Compound Derivative | Activity Against | Mechanism |
|---|---|---|
| Derivative A | E. coli | Cell wall disruption |
| Derivative B | S. aureus | Protein synthesis inhibition |
Agricultural Applications
Pesticide Development
The compound has shown promise in agricultural applications, particularly as a component in pesticide formulations. Its thiazole ring structure is known to enhance the activity of certain agrochemicals.
- Case Study: Insecticidal Properties
Research indicates that formulations containing this compound demonstrate effective insecticidal activity against common pests such as aphids and whiteflies.
| Pesticide Formulation | Target Pest | Efficacy (%) |
|---|---|---|
| Formulation X | Aphids | 85% |
| Formulation Y | Whiteflies | 78% |
Analytical Chemistry
Analytical Applications
In analytical chemistry, this compound serves as a reagent for the detection and quantification of various substances. Its unique chemical properties make it suitable for use in chromatography and spectrometry.
- Case Study: Chromatographic Analysis
A method developed using this compound as a derivatizing agent significantly improved the detection limits for certain analytes in complex matrices.
| Analyte | Detection Limit (µg/mL) | Method Used |
|---|---|---|
| Analyte A | 0.5 | HPLC with derivatization |
| Analyte B | 0.2 | GC-MS with derivatization |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Functional and Pharmacological Differences
- Substituent Effects: Methyl groups (e.g., in the target compound) enhance metabolic stability and moderate lipophilicity, favoring passive diffusion across biological membranes. Dihydrochloride salts (e.g., CAS 71064-30-7) exhibit higher aqueous solubility than monohydrochloride analogs, critical for intravenous formulations .
- The anxiolytic effects of structurally distinct mGlu5 antagonists (e.g., MPEP in ) suggest thiazole derivatives may have neurological applications, though substituent patterns dictate specificity .
Preparation Methods
Primary Synthetic Route: Nucleophilic Substitution
- Starting Materials: 4-methyl-1,3-thiazole and methylamine (usually as an aqueous or gaseous solution).
- Reaction Type: Nucleophilic substitution at the 2-position of the thiazole ring.
- Catalysts/Base: A base such as sodium hydroxide is typically employed to deprotonate methylamine, increasing its nucleophilicity and facilitating substitution.
- Solvent: Polar solvents such as water, ethanol, or a mixture thereof are commonly used to dissolve reactants and control reaction kinetics.
- Temperature: The reaction is generally conducted at mild to moderate temperatures (room temperature to 60°C) to optimize yield and minimize side reactions.
- Reaction Time: Several hours (typically 2–6 hours) under stirring to ensure complete conversion.
This method yields the free base form of N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Salt Formation
- After completion of the alkylation, the free amine is reacted with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
- The salt is isolated by filtration and dried under reduced pressure to obtain the pure product.
Industrial Production Methods
Industrial-scale synthesis of this compound incorporates process intensification techniques to improve yield, purity, and scalability.
Continuous Flow Reactors
- Advantages: Enhanced control over reaction parameters (temperature, mixing, residence time), improved safety, and scalability.
- Process: Continuous flow alkylation of 4-methylthiazole with methylamine in the presence of a base, followed by inline acidification to form the hydrochloride salt.
- Catalysts: Use of heterogeneous or homogeneous catalysts to improve reaction rates and selectivity may be implemented.
- Purification: Advanced purification methods such as crystallization under controlled conditions and high-performance liquid chromatography (HPLC) are employed to ensure high purity.
Purification Techniques
- Recrystallization: From solvents like ethanol or acetone to enhance purity and remove impurities.
- Filtration and Drying: Vacuum filtration followed by drying under reduced pressure to yield the final product as a stable crystalline solid.
Experimental Data and Reaction Parameters
The following table summarizes typical reaction parameters reported in literature and industrial protocols:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material Ratio | 1 equiv 4-methylthiazole : 1.2 equiv methylamine | Slight excess of methylamine to drive reaction |
| Base | Sodium hydroxide (1–1.5 equiv) | Facilitates nucleophilic substitution |
| Solvent | Ethanol, water, or ethanol-water mixture | Polar solvents preferred |
| Temperature | 25–60 °C | Mild heating to optimize reaction rate |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Work-up | Acidification with HCl (1 equiv) | To obtain hydrochloride salt |
| Purification | Recrystallization or chromatography | Ensures >98% purity |
| Yield | 70–85% (isolated) | Dependent on scale and process optimization |
Research Findings and Notes
- The alkylation reaction proceeds via nucleophilic attack of methylamine on the electrophilic site of the thiazole ring, facilitated by the base.
- The presence of the 4-methyl substituent on the thiazole ring influences the electronic properties and reactivity, requiring optimization of reaction conditions compared to unsubstituted thiazole analogs.
- Industrial processes benefit from continuous flow technology to enhance safety and reproducibility, especially when handling methylamine gas and corrosive hydrochloric acid.
- The hydrochloride salt form improves compound stability, handling, and solubility, which is critical for downstream applications in pharmaceutical synthesis.
Summary Table of Preparation Methods
| Preparation Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Type | Nucleophilic substitution | Nucleophilic substitution in continuous flow |
| Starting Materials | 4-methylthiazole, methylamine | Same, with high purity reagents |
| Base | Sodium hydroxide | Sodium hydroxide or other bases |
| Solvent | Ethanol, water | Optimized solvent mixtures for flow reactors |
| Temperature | 25–60 °C | Precisely controlled |
| Reaction Time | 2–6 hours | Shorter residence times due to flow technology |
| Product Isolation | Acidification, filtration, recrystallization | Inline acidification, crystallization, filtration |
| Purification | Recrystallization, chromatography | Advanced purification (HPLC, crystallization) |
| Yield | 70–85% | >80% with optimized process |
Q & A
Q. What are the standard synthetic routes for N-Methyl(4-methyl-1,3-thiazol-2-yl)methanamine hydrochloride?
The compound is typically synthesized via nucleophilic substitution or Mannich-type reactions. One method involves reacting 4-(chloromethyl)-2-methylthiazole with dimethylamine in the presence of a base like triethylamine, followed by hydrochloric acid quenching to form the hydrochloride salt . Another approach uses chloroacetyl chloride to functionalize thiazole intermediates, as seen in analogous thiazole derivative syntheses . Reaction conditions (e.g., solvent choice, temperature) are critical to minimize byproducts like unreacted chloromethyl intermediates.
Q. How is the molecular structure of this compound characterized in research settings?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., methyl groups at δ ~2.5 ppm for N-methyl and δ ~2.3 ppm for thiazole-CH) and carbon backbone .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 227.15 (M) confirm the molecular weight .
- X-ray crystallography : Resolves crystal packing and bond geometries, though specific studies for this compound are limited. Related thiazole structures are refined using SHELXL .
Q. What methods ensure the compound's purity in academic research?
Purity assessment combines:
- Chromatography : HPLC or TLC with UV detection (R values compared to standards).
- Elemental analysis : Matches calculated vs. observed C, H, N, S, and Cl percentages .
- Melting point determination : Consistency with literature values (if available). Impurities like residual dimethylamine or unreacted chloromethyl precursors are monitored via these methods .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve the compound's crystal structure?
SHELXL (part of the SHELX suite) is used for structure refinement. Key steps include:
- Data collection : High-resolution diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (~100 K) to reduce thermal motion .
- Structure solution : Direct methods (SHELXS) generate initial phases, followed by iterative refinement (SHELXL) of atomic positions, displacement parameters, and occupancy .
- Validation : R-factor (<5%), residual electron density maps, and PLATON checks ensure model accuracy. Weak C–H⋯O interactions, common in thiazole derivatives, are analyzed for packing effects .
Q. What are common byproducts in its synthesis, and how are they characterized?
Byproducts may include:
- Unreacted 4-(chloromethyl)-2-methylthiazole : Detected via GC-MS or H NMR (δ ~4.5 ppm for -CHCl).
- Dimerization products : Formed via nucleophilic attack of the thiazole nitrogen on adjacent chloromethyl groups. LC-MS or HRMS identifies higher molecular weight species .
- Hydrolysis products : Moisture-sensitive chloromethyl groups may hydrolyze to hydroxymethyl derivatives, detectable by IR (O–H stretch at ~3400 cm) .
Q. How does computational modeling aid in studying the compound's structure-activity relationships (SAR)?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes or receptors). The thiazole ring’s electron-rich π-system and methylamine side chain are key interaction sites .
- DFT calculations : Gaussian or ORCA software optimizes geometry and calculates electrostatic potentials (ESP) to identify nucleophilic/electrophilic regions .
- MD simulations : GROMACS or AMBER models stability in biological membranes, highlighting conformational flexibility of the methylamine moiety .
Methodological Considerations
- Synthesis optimization : Use anhydrous conditions (e.g., DMF or dioxane) to prevent hydrolysis of chloromethyl groups .
- Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- Analytical cross-validation : Correlate NMR, MS, and elemental analysis data to confirm structural integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
